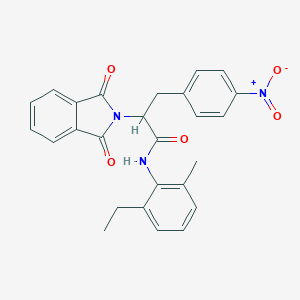
5-chloro-N-{5-nitro-2-methoxyphenyl}-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-{5-nitro-2-methoxyphenyl}-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, methoxy, nitro, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{5-nitro-2-methoxyphenyl}-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chloro, methoxy, and nitro groups. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{5-nitro-2-methoxyphenyl}-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as nitro groups.
Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
5-chloro-N-{5-nitro-2-methoxyphenyl}-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-{5-nitro-2-methoxyphenyl}-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with various substituents. Examples include:
- 5-chloro-N-(2-methoxy-5-nitrophenyl)-2-thiophenecarboxamide
- 5-bromo-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide
Uniqueness
The uniqueness of 5-chloro-N-{5-nitro-2-methoxyphenyl}-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its distinct chemical structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H15ClN4O4 |
|---|---|
Molecular Weight |
386.8g/mol |
IUPAC Name |
5-chloro-N-(2-methoxy-5-nitrophenyl)-3-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H15ClN4O4/c1-11-16(17(19)22(21-11)12-6-4-3-5-7-12)18(24)20-14-10-13(23(25)26)8-9-15(14)27-2/h3-10H,1-2H3,(H,20,24) |
InChI Key |
DQILRVSGAIYWDB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-amino-4-(2,5-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B415267.png)
![N'-(3-methoxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B415269.png)

![4-propoxybenzaldehyde {7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B415271.png)

![5,7-dimethyl-N'-(3-phenoxybenzylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B415274.png)
![8-Butan-2-ylsulfanyl-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B415276.png)


